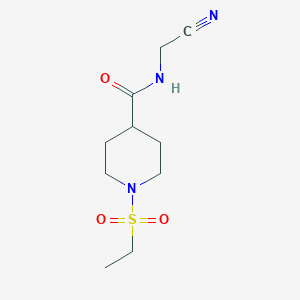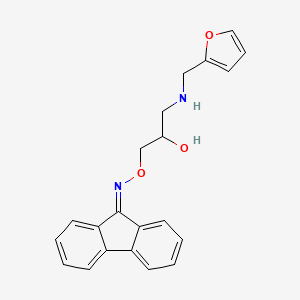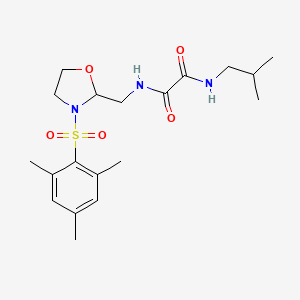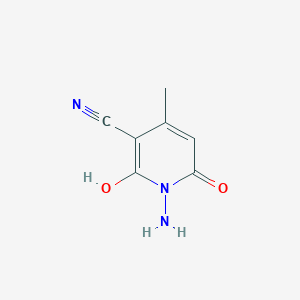
1-(2-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a sulfamoylphenyl group, and a dihydropyridine-3-carboxamide group . These groups suggest that the compound may have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, pinacol boronic esters, which share some structural similarities with your compound, can be synthesized through a process known as protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Some general properties can be predicted based on the functional groups present in the compound. For example, the presence of a carboxamide group suggests that the compound might form hydrogen bonds, which could affect its solubility in water .Applications De Recherche Scientifique
Antibacterial and Anti-parasitic Agent
Historically, compounds similar to 1-[(2-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide have been known for their antibacterial and anti-parasitic properties . Research into 5-nitroimidazoles, a related class of compounds, has shown effectiveness against infections caused by anaerobic bacteria and certain parasites. This suggests that our compound could be explored for similar applications, potentially leading to new treatments for infections like those caused by Entamoeba histolytica and Giardia lamblia.
Development of Synthetic Methods
The compound’s structure allows for the development of original synthetic methods using TDAE (tetrakis(dimethylamino)ethylene) methodology on nitroheterocyclic substrates . This could enable the creation of stable carbanions in the 5-nitroimidazole scaffold, which is significant for medicinal chemistry as it opens up possibilities for synthesizing new derivatives with potential therapeutic applications.
Regulatory and Safety Studies
Given the regulatory context of similar substances, 1-[(2-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide may be subject to various chemical legislations and occupational exposure limits (OELs) . Research into this compound could provide valuable data for regulatory bodies to establish safety guidelines and permissible exposure levels in both industrial and pharmaceutical settings.
Neuropharmacological Research
Related compounds have been used in neuropharmacology, particularly in the synthesis of drugs like ketamine . This suggests that our compound could be investigated for its potential effects on the central nervous system, possibly leading to new anesthetics or treatments for neurological conditions.
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c20-17-6-2-1-4-13(17)12-23-11-3-5-16(19(23)25)18(24)22-14-7-9-15(10-8-14)28(21,26)27/h1-11H,12H2,(H,22,24)(H2,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYBUEYTIFHYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2950157.png)


![N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide](/img/structure/B2950162.png)


![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B2950167.png)
![5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2950168.png)




![2-Cyclopentyl-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2950176.png)